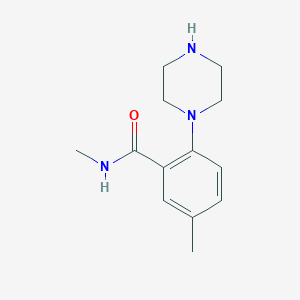
Benzamide, N,5-dimethyl-2-(1-piperazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N,5-dimethyl-2-(1-piperazinyl)- is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a piperazine ring attached to the benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzamide, N,5-dimethyl-2-(1-piperazinyl)- can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
Industrial production of benzamide, N,5-dimethyl-2-(1-piperazinyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid acid catalysts and ultrasonic irradiation are common techniques employed to enhance the efficiency and eco-friendliness of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N,5-dimethyl-2-(1-piperazinyl)- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, resulting in the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, Lewis acids, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents, controlled temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Benzamide, N,5-dimethyl-2-(1-piperazinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Wirkmechanismus
The mechanism of action of benzamide, N,5-dimethyl-2-(1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
Benzamide, N,5-dimethyl-2-(1-piperazinyl)- can be compared with other similar compounds, such as:
N,N-Dimethyl-2-(piperazin-1-yl)benzamide oxalate: This compound shares a similar structure but differs in its specific functional groups and properties.
Pyrimido[1,2-a]benzimidazoles: These compounds have a different core structure but may exhibit similar biological activities.
Eigenschaften
Molekularformel |
C13H19N3O |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
N,5-dimethyl-2-piperazin-1-ylbenzamide |
InChI |
InChI=1S/C13H19N3O/c1-10-3-4-12(11(9-10)13(17)14-2)16-7-5-15-6-8-16/h3-4,9,15H,5-8H2,1-2H3,(H,14,17) |
InChI-Schlüssel |
CRWIIIYOCOMAOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N2CCNCC2)C(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


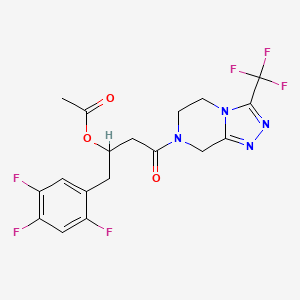
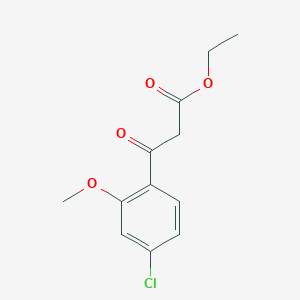
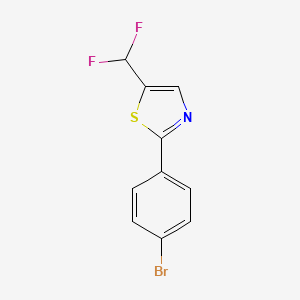



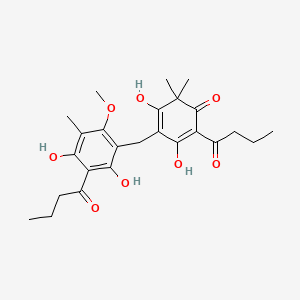
amino]methyl]-[1,1'-biphenyl]-2-carboxylic Acid Methyl Ester](/img/structure/B15090436.png)
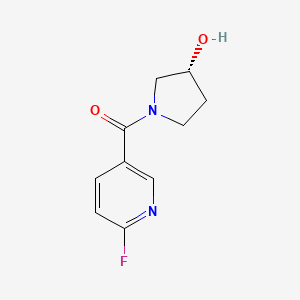
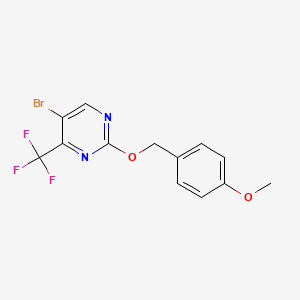
![Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate](/img/structure/B15090454.png)
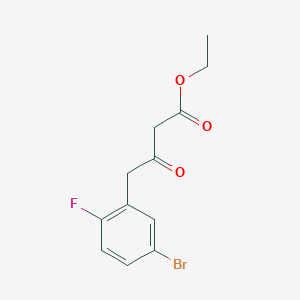
![[(1S,3Z,7Z,9R,10R)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B15090456.png)
![3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B15090458.png)
